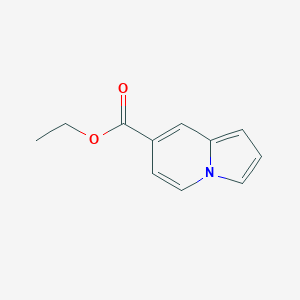

Ethyl indolizine-7-carboxylate

Descripción general

Descripción

Ethyl indolizine-7-carboxylate is a heterocyclic compound that belongs to the indolizine family. . This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable compound for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl indolizine-7-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of pyridine derivatives with alkynes in the presence of a catalyst. For example, the Au-catalyzed reaction between aldehydes, secondary amines, and terminal alkynes can lead to the formation of indolizine derivatives . Another approach involves the use of pyrrole scaffolds and oxidative coupling reactions to achieve the desired indolizine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial factors in the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl indolizine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring .

Aplicaciones Científicas De Investigación

Ethyl indolizine-7-carboxylate has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of ethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the indolizine derivative.

Comparación Con Compuestos Similares

Ethyl indolizine-7-carboxylate can be compared with other similar compounds, such as:

Indolizidine alkaloids: These natural products contain an indolizine core and exhibit various biological activities, similar to synthetic indolizine derivatives.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various applications.

Actividad Biológica

Ethyl indolizine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its unique indolizine core, which includes an ethyl ester group at the carboxylate position. The molecular formula is with a molecular weight of 189.21 g/mol. The presence of the ethyl ester enhances its solubility and reactivity, making it a valuable compound for further functionalization in organic synthesis .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of indolizines, including this compound, have shown notable antimicrobial properties against various pathogens .

- Antitubercular Activity : A study reported that analogues of this compound demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 2.55 µg/mL for certain derivatives .

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation by interacting with specific enzymes involved in cell growth .

- Larvicidal Effects : Recent studies highlighted the effectiveness of certain indolizine derivatives in controlling mosquito larvae, particularly against Anopheles arabiensis, suggesting potential applications in vector control .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. For instance:

- Enzyme Inhibition : The compound can inhibit enzymes critical for the survival and proliferation of pathogens, such as malate synthase in M. tuberculosis .

- Binding Affinity : Computational studies have shown that the compound has a high binding affinity for several molecular targets, indicating its potential as a lead compound for drug development .

Synthesis Methods

This compound can be synthesized through various methods:

- Cyclization Reactions : One common approach involves the reaction of pyridine derivatives with alkynes under specific catalytic conditions.

- Functionalization : The ethyl ester group can be introduced through esterification reactions, enhancing the compound's reactivity and solubility .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

Propiedades

IUPAC Name |

ethyl indolizine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-7-12-6-3-4-10(12)8-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFVLTUAJKRWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308395 | |

| Record name | Ethyl 7-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66182-02-3 | |

| Record name | Ethyl 7-indolizinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66182-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.